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Compound of Interest

Compound Name: N-Oxalylglycine

Cat. No.: B166546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Oxalylglycine (NOG) is a potent inhibitor of α-ketoglutarate (α-KG) dependent

dioxygenases, a broad class of enzymes that play critical roles in various cellular processes,

including hypoxia sensing and epigenetic regulation. By competitively inhibiting these enzymes,

NOG has demonstrated significant therapeutic potential in preclinical studies. However, its

direct in vivo applications have been limited, leading to the widespread use of its cell-

permeable prodrug, dimethyloxalylglycine (DMOG), for in vivo validation of the therapeutic

concept. This guide provides a comprehensive comparison of the in vivo experimental data

supporting the therapeutic potential of inhibiting α-KG dependent dioxygenases, primarily

through studies involving DMOG.

Mechanism of Action: HIF-1α Stabilization and
Beyond
N-Oxalylglycine's primary mechanism of action involves the inhibition of prolyl hydroxylase

domain (PHD) enzymes. In normoxic conditions, PHDs hydroxylate the alpha subunit of

Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting

PHDs, NOG stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus, where

it activates the transcription of genes involved in angiogenesis, erythropoiesis, and cell survival.

This pathway is a key therapeutic target for ischemic conditions and tissue injury.
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Beyond HIF-1α stabilization, NOG also inhibits other α-KG dependent dioxygenases, such as

the Jumonji C (JmjC) domain-containing histone demethylases, implicating it in the epigenetic

regulation of gene expression and presenting potential applications in cancer therapy.[1][2]

From N-Oxalylglycine to Dimethyloxalylglycine for
In Vivo Studies
While NOG is a powerful tool for in vitro studies, its clinical translation is hampered by poor cell

permeability. To overcome this, the cell-permeable ester derivative, dimethyloxalylglycine

(DMOG), is extensively used in animal models.[3] Once inside the cell, DMOG is rapidly

hydrolyzed to release the active inhibitor, NOG. Therefore, the in vivo studies utilizing DMOG

serve as a crucial validation of the therapeutic strategy of targeting α-KG dependent

dioxygenases with NOG.

Comparative In Vivo Efficacy of DMOG in Disease
Models
The therapeutic potential of inhibiting α-KG dependent dioxygenases has been explored in vivo

using DMOG in various disease models, primarily focusing on its neuroprotective effects.

Ischemic Stroke
In rodent models of ischemic stroke, DMOG administration has been shown to reduce infarct

volume and improve neurological outcomes.[4][5][6][7]
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Animal Model
Dosage and

Administration
Key Findings Reference

Rat (pMCAO)
40 mg/kg, i.p. (pre-

and post-treatment)

Significantly reduced

infarct volumes and

improved behavioral

outcomes. Increased

VEGF and eNOS

expression.

[4][5]

Rat (tMCAO)
40 mg/kg, i.p. (post-

treatment)

Significantly reduced

infarct volumes,

improved behavior,

and enhanced

regional cerebral

blood flow.

[4][5]

Mouse (dMCAO)
50 mg/kg, i.p. (30 or

60 min post-occlusion)

Reduced ischemic

infarct volume,

decreased caspase-3

activation, and

improved behavioral

deficits.

Neuroprotection was

dependent on HIF-1α.

[6][8]

Traumatic Brain Injury (TBI)
DMOG has demonstrated neuroprotective effects in a mouse model of TBI, promoting

angiogenesis and improving cognitive function.[9]
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Animal Model
Dosage and

Administration
Key Findings Reference

Mouse (TBI)
20 mg/kg, i.p. (daily

for 22 days)

Sustained increase in

VEGF, stimulated

angiogenesis,

reduced lesion

volume, and improved

cognitive function.

[9]

Spinal Cord Injury (SCI)
In a rat model of SCI, DMOG treatment promoted functional recovery by inhibiting apoptosis

and enhancing axonal regeneration.[10]

Animal Model
Dosage and

Administration
Key Findings Reference

Rat (SCI)
Not specified in

abstract

Increased HIF-1α

expression,

decreased apoptotic

proteins, enhanced

axonal regeneration,

and improved

functional recovery.

[10]

Steroid-Associated Osteonecrosis of the Femoral Head
(SONFH)
DMOG has shown promise in a rat model of SONFH by improving the function of endothelial

progenitor cells and promoting angiogenesis and osteogenesis.[11]
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Animal Model
Dosage and

Administration
Key Findings Reference

Rat (SONFH)
Not specified in

abstract

Alleviated

glucocorticoid-induced

osteonecrosis,

promoted

angiogenesis and

osteogenesis in the

femoral head.

[11]

Experimental Protocols
Ischemic Stroke Model (Mouse dMCAO)

Animal Model: Adult male C57BL/6 mice.

Surgical Procedure: Distal occlusion of the middle cerebral artery (MCA) is performed by

electrocoagulation.

Drug Administration: DMOG (50 mg/kg) or vehicle is administered intraperitoneally (i.p.) at

30 or 60 minutes after the onset of ischemia.[6]

Outcome Measures:

Infarct Volume: Measured at 24 hours post-ischemia using 2,3,5-triphenyltetrazolium

chloride (TTC) staining.

Behavioral Deficits: Assessed using a battery of motor and sensory tests.

Western Blot Analysis: To quantify the expression of HIF-1α and downstream target genes

(e.g., VEGF, EPO) in the peri-infarct cortex.[6][8]

Immunohistochemistry: To assess for markers of apoptosis (e.g., cleaved caspase-3).

Signaling Pathways and Experimental Workflows
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Caption: HIF-1α stabilization by N-Oxalylglycine.
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Caption: Workflow for in vivo stroke model experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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